molecular formula C25H25NO9 B11058179 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

Cat. No.: B11058179
M. Wt: 483.5 g/mol
InChI Key: JNOJLBNLOVSOQH-UHFFFAOYSA-N
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Description

3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound featuring multiple functional groups, including hydroxyl, methoxy, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide typically involves multiple steps. One common method includes the deprotection of a precursor compound, such as 3-[(tert-butyldimethylsilyl)oxy]-3’,4,4’,5’-tetramethoxybenzophenone, using tetrabutylammonium fluoride in tetrahydrofuran under an argon atmosphere . This reaction yields the desired compound with an overall yield of around 30%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the laboratory synthesis method with appropriate optimization of reaction conditions and purification steps could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is unique due to its intricate structure, which combines multiple functional groups and a fused ring system

Properties

Molecular Formula

C25H25NO9

Molecular Weight

483.5 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide

InChI

InChI=1S/C25H25NO9/c1-12-8-17-21(25(29)34-12)20(13-6-7-16(30-2)15(27)9-13)23(35-17)24(28)26-14-10-18(31-3)22(33-5)19(11-14)32-4/h6-11,20,23,27H,1-5H3,(H,26,28)

InChI Key

JNOJLBNLOVSOQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4=CC(=C(C=C4)OC)O)C(=O)O1

Origin of Product

United States

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